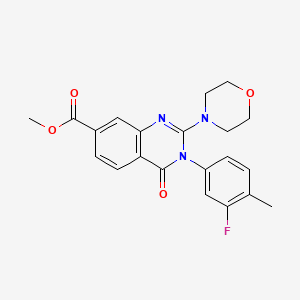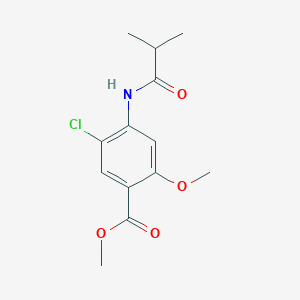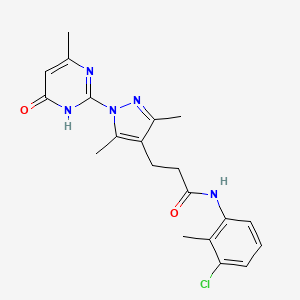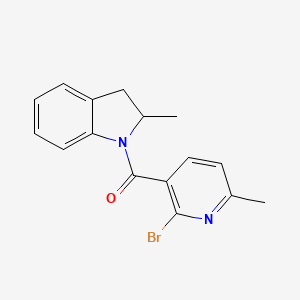![molecular formula C12H19BrClN3O2S B2439427 5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide CAS No. 1302197-55-2](/img/structure/B2439427.png)
5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in many synthesis processes .Molecular Structure Analysis
The molecular structure of similar compounds has been researched extensively. For instance, the R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized, and their stereostructures have been researched . Single crystals of both compounds were obtained for X-ray analysis .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a significant chemical reaction associated with this compound . This reaction is not well developed but is crucial in the synthesis of various organic compounds .Physical And Chemical Properties Analysis
The average mass of a similar compound, 5-Bromo-N,N-diethyl-3-pyridinesulfonamide, is 293.181 Da, and its monoisotopic mass is 291.988098 Da .Scientific Research Applications
Antitumor Activity
The compound has shown promising results in the field of cancer research. It has been found to inhibit the activity of PI3Kα kinase, a protein that plays a crucial role in cell growth and survival . This inhibition can potentially suppress the growth of cancer cells, making it a potential candidate for antitumor drugs .
Antibacterial Agent
Sulfonamides, a group to which this compound belongs, were the first clinically available antibacterial agents . They have been widely used in the design of drug candidates and have been found to possess a large number of different biological activities, including antibacterial activity .
Antiviral Agent
In addition to their antibacterial properties, sulfonamides have also been found to possess antiviral activities . This makes them potential candidates for the development of antiviral drugs.
Antidiabetic Agent
Sulfonamides have been found to possess antidiabetic activities . This suggests that they could potentially be used in the treatment of diabetes.
Diuretic
Sulfonamides have been used as diuretics . They increase the excretion of water from bodies, and are often used to treat heart failure, liver cirrhosis, hypertension, influenza, water poisoning, and certain kidney diseases.
Antithyroid Agent
Sulfonamides have been found to possess antithyroid activities . This suggests that they could potentially be used in the treatment of thyroid disorders.
Phosphatidylinositol 4-Kinase (PI4K) Inhibitor
Pyridine-3-sulfonamide derivatives have been selected as phosphatidylinositol 4-kinase (PI4K) inhibitors . PI4K is an enzyme involved in cellular functions such as protein sorting and insulin signaling, and its inhibition can have therapeutic effects.
Phosphoinositide 3-Kinase (PI3K) Inhibitor
Pyridine-3-sulfonamide derivatives have also been selected as phosphoinositide 3-kinase (PI3K) inhibitors . PI3K is involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a target for drug development.
Mechanism of Action
Future Directions
The compound and its derivatives have a wide range of applications in novel drugs . They have been found to possess a large number of different biological activities, including antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid activities . Future research could focus on further understanding the stereostructures of these compounds and their potential applications in drug development .
properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrClN3O2S/c1-4-17(5-2)9(3)7-16-20(18,19)11-6-10(13)8-15-12(11)14/h6,8-9,16H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYRYUWBTXCUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)CNS(=O)(=O)C1=C(N=CC(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

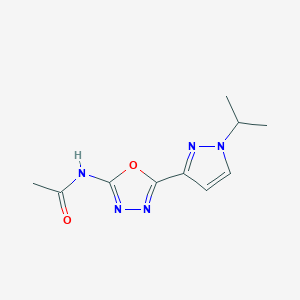
![(4BR,9AS,10AS)-9A-Methyl-7,8,9,9A,10A,11-hexahydroindeno[1',2':4,5]oxazolo[3,2-A]pyridin-6(4BH)-one](/img/structure/B2439347.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2439348.png)
![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2439350.png)
![N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2439351.png)
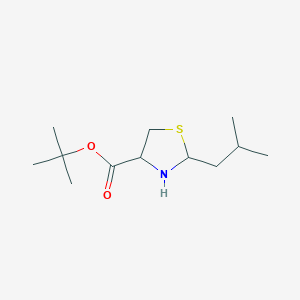
![1-{[1-(4-bromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2439354.png)
![N-(5-chloro-2-methylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2439356.png)
